

Unveiling the Spectroscopic Signature of Sessilifoline A: A Technical Guide

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Compound of Interest

Compound Name: Sessilifoline A

Cat. No.: B15588519

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This technical guide provides a comprehensive overview of the spectroscopic data for **Sessilifoline A**, a natural product isolated from *Stemona sessilifolia*. The information is tailored for researchers, scientists, and professionals in the field of drug development, presenting a detailed analysis of its ^1H -NMR, ^{13}C -NMR, and HRMS data.

Spectroscopic Data Summary

The structural elucidation of **Sessilifoline A** was achieved through extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from ^1H -NMR, ^{13}C -NMR, and High-Resolution Mass Spectrometry (HRMS), as reported in the primary literature.

Table 1: ^1H -NMR Spectroscopic Data for Sessilifoline A (500 MHz, CDCl_3)

Position	δH (ppm)	Multiplicity	J (Hz)
1	2.53	m	
2 α	1.83	m	
2 β	1.63	m	
3	4.35	m	
5	4.18	d	2.5
6 α	2.05	m	
6 β	1.75	m	
7 α	2.15	m	
7 β	1.55	m	
8 α	1.95	m	
8 β	1.45	m	
9	3.85	m	
10	3.15	m	
11	2.25	m	
12	1.10	d	
13	2.75	m	
14	1.25	d	
15	4.85	qd	6.5, 2.0
17	1.80	s	
18	1.20	t	
19	1.70	m	
19'	1.60	m	

δH in parts per million (ppm) relative to tetramethylsilane (TMS). J in Hertz (Hz).

Table 2: ^{13}C -NMR Spectroscopic Data for Sessilifoline A (125 MHz, CDCl_3)

Position	δC (ppm)
1	58.4
2	28.7
3	78.2
4	176.8
5	85.1
6	32.5
7	25.4
8	35.1
9	65.2
9a	88.7
10	45.3
11	38.6
12	15.1
13	42.7
14	20.8
15	75.3
16	179.5
17	9.7
18	12.3
19	26.8

δC in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 3: HRMS Data for Sessilifoline A

Ion	Calculated m/z	Found m/z
[M+H] ⁺	390.2226	390.2229

Experimental Protocols

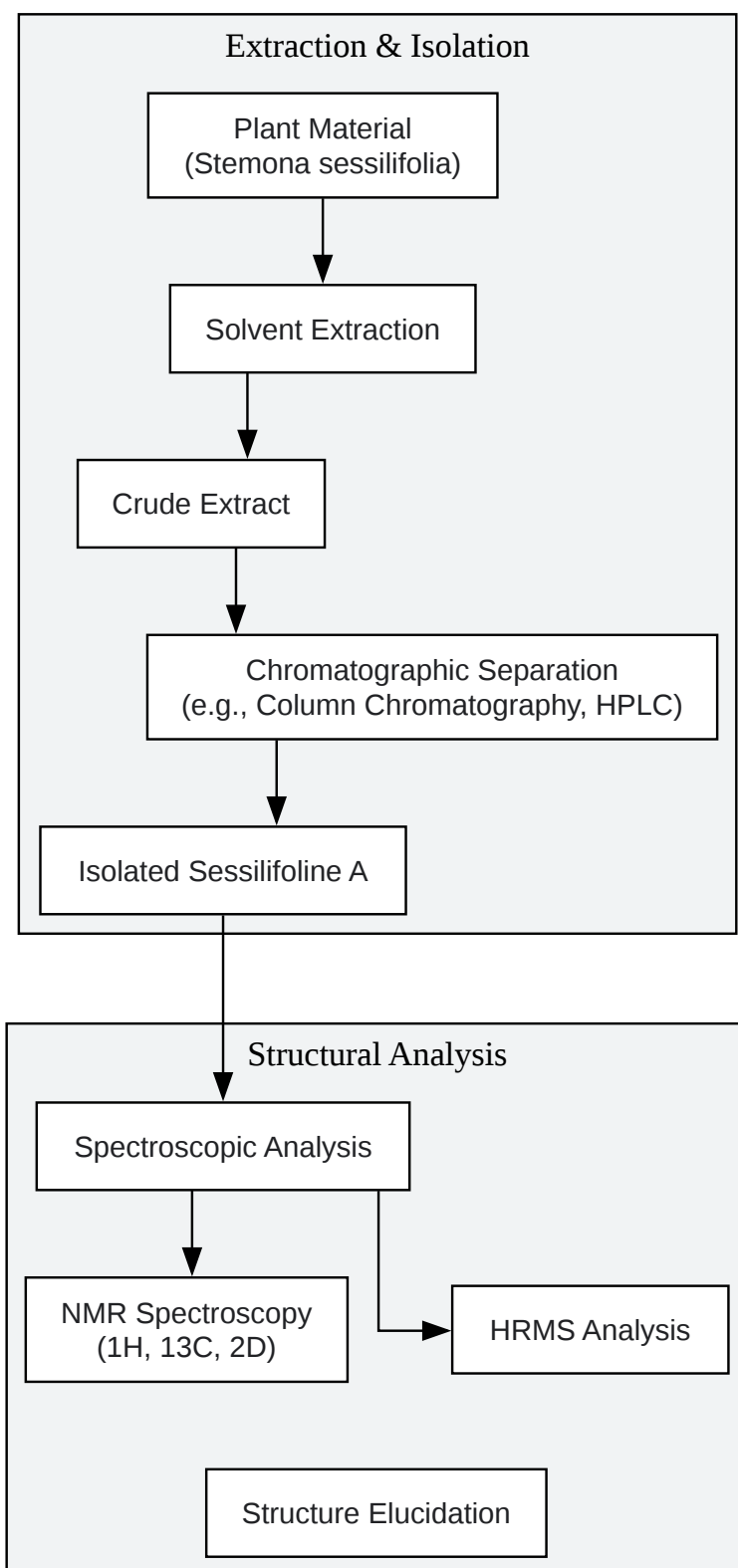
The spectroscopic data presented above were acquired using the following methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra were recorded on a Bruker AV-500 spectrometer operating at 500 MHz for protons and 125 MHz for carbons. The solvent used was deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signals. Standard pulse sequences were utilized for the acquisition of 1D and 2D NMR spectra, including COSY, HSQC, and HMBC experiments, to facilitate the complete assignment of proton and carbon signals.

High-Resolution Mass Spectrometry (HRMS): HRMS data was obtained using an Agilent 1100 series LC/MSD Trap SL mass spectrometer with an electrospray ionization (ESI) source. The analysis was performed in positive ion mode to determine the accurate mass of the protonated molecular ion ([M+H]⁺).

Workflow for Isolation and Characterization

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like **Sessilifoline A**, culminating in the acquisition of the spectroscopic data presented.



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Figure 1. General workflow for the isolation and structural elucidation of **Sessilifoline A**.

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